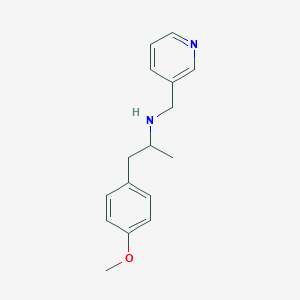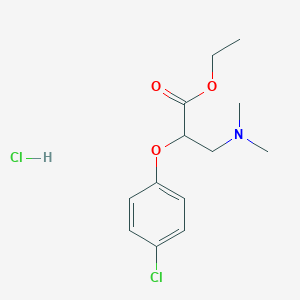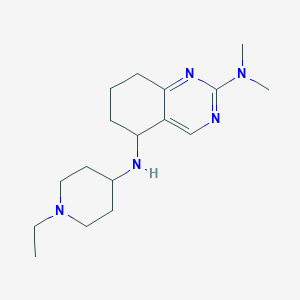
1-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propanamine, commonly known as MPMP, is a chemical compound that belongs to the class of phenethylamines. It has been widely investigated for its potential use as a research chemical due to its interesting properties.
Wirkmechanismus
The mechanism of action of MPMP involves the inhibition of serotonin and dopamine reuptake, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration results in an enhanced activation of the corresponding receptors, leading to various physiological effects such as mood enhancement, increased motivation, and reduced anxiety.
Biochemical and Physiological Effects:
MPMP has been found to exhibit various biochemical and physiological effects such as increased dopamine and serotonin levels, enhanced locomotor activity, and reduced anxiety-like behavior. These effects make MPMP a potential candidate for the treatment of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPMP in lab experiments include its interesting properties, potential therapeutic uses, and ease of synthesis. However, the limitations include the lack of comprehensive studies on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on MPMP. Firstly, more comprehensive studies are needed to investigate its toxicity and potential side effects. Secondly, the potential therapeutic uses of MPMP need to be further explored, especially in the treatment of psychiatric disorders. Lastly, the development of more selective and potent derivatives of MPMP could lead to the discovery of more effective treatments for various disorders.
Conclusion:
In conclusion, MPMP is a chemical compound that has been widely investigated for its potential use as a research chemical due to its interesting properties. It has been found to exhibit selective serotonin reuptake inhibition, dopamine reuptake inhibition, and monoamine oxidase inhibition. These properties make MPMP a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction. However, more comprehensive studies are needed to investigate its toxicity and potential side effects, and the potential therapeutic uses of MPMP need to be further explored.
Synthesemethoden
The synthesis of MPMP involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with nitroethane to yield 1-(4-methoxyphenyl)-2-nitropropene. The nitropropene is then reduced using a reducing agent such as sodium borohydride to obtain 1-(4-methoxyphenyl)-2-propanone. The final step involves the reaction of 1-(4-methoxyphenyl)-2-propanone with 3-pyridinemethanamine to yield MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has been investigated for its potential use as a research chemical in various fields such as neuroscience, pharmacology, and toxicology. It has been found to exhibit interesting properties such as selective serotonin reuptake inhibition, dopamine reuptake inhibition, and monoamine oxidase inhibition. These properties make MPMP a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13(18-12-15-4-3-9-17-11-15)10-14-5-7-16(19-2)8-6-14/h3-9,11,13,18H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPPLESBMVMJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)
![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)

![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)